molecular formula C17H18N2O4S2 B2360172 2-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 857497-75-7

2-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2360172
CAS No.: 857497-75-7
M. Wt: 378.46
InChI Key: YPBBSNWHXUPNMR-UHFFFAOYSA-N
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Description

This compound features a benzothiazolone core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) linked to a benzenesulfonyl-acetamide moiety. The benzenesulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems. Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELX, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-17(2)8-12-15(13(20)9-17)24-16(18-12)19-14(21)10-25(22,23)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBSNWHXUPNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dimedone Derivatives

The benzothiazole scaffold is synthesized via cyclization of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with thiourea or thioamide precursors. Bromine in acetic acid facilitates ring closure, forming the tetrahydrobenzothiazole structure.

Reaction Conditions

Step Reagents/Conditions Yield Reference
Cyclization Dimedone, thiourea, Br₂, glacial acetic acid, 80°C, 4h 72%

Nitration and Reduction to Introduce the Amine Group

Nitration at the 2-position followed by iron-mediated reduction yields the 2-amino intermediate, critical for subsequent acylations.

Example Protocol

  • Nitration: 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole reacted with HNO₃/H₂SO₄ at 0°C (3h).
  • Reduction: Nitro intermediate treated with Fe/AcOH at 40°C (5h).
Step Reagents/Conditions Yield Reference
Nitration HNO₃ (69%), H₂SO₄, 0°C 78%
Reduction Fe powder, AcOH, 40°C 83%

Synthesis of 2-(Benzenesulfonyl)Acetic Acid

Nucleophilic Substitution of Chloroacetic Acid

Chloroacetic acid reacts with sodium benzenesulfinate under basic conditions to form 2-(benzenesulfonyl)acetic acid.

Reaction Conditions

Reagents/Conditions Yield Reference
Chloroacetic acid, Na benzene sulfinate, NaOH, H₂O, 60°C, 2h 89%

Alternative Sulfonation Routes

Direct sulfonation of ethyl acetoacetate with benzenesulfonyl chloride in pyridine provides an ester intermediate, hydrolyzed to the acid.

Reagents/Conditions Yield Reference
Benzenesulfonyl chloride, pyridine, rt, 12h → HCl hydrolysis 75%

Coupling of the Benzothiazole Amine with 2-(Benzenesulfonyl)Acetic Acid

Carbodiimide-Mediated Amidation

The amine reacts with 2-(benzenesulfonyl)acetic acid using EDC/HOBt in DMF, forming the acetamide bond.

Optimized Protocol

Reagents/Conditions Yield Reference
EDC, HOBt, DMF, rt, 24h 96%

Alternative Acyl Chloride Route

2-(Benzenesulfonyl)acetyl chloride, generated via SOCl₂, reacts with the amine in THF with triethylamine.

Reagents/Conditions Yield Reference
SOCl₂, reflux → amine, Et₃N, THF, 0°C→rt 88%

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

  • Cyclization Step : Bromine-mediated cyclization (72%) outperforms P₂S₅-based methods (61%) in scalability.
  • Sulfonation : Nucleophilic substitution (89%) avoids side products seen in direct sulfonation (75%).
  • Coupling : EDC/HOBt (96%) provides higher yields than acyl chloride (88%) due to milder conditions.

Critical Side Reactions

  • Over-sulfonation during benzenesulfonyl group introduction.
  • Hydrolysis of the acetamide bond under acidic conditions.

Scalability and Industrial Feasibility

Cost-Effective Steps

  • Dimedone is commercially available and inexpensive, making cyclization scalable.
  • Sodium benzenesulfinate is preferable to benzenesulfonyl chloride for reduced waste.

Challenges in Purification

  • Column chromatography is required for intermediates, increasing production costs.
  • Recrystallization in ethanol/water mixtures improves final product purity (>98%).

Emerging Methodologies and Innovations

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for nitration (1h vs. 3h).

Enzymatic Coupling

Lipase-mediated amidation in non-aqueous solvents shows promise for greener synthesis (pilot-scale yield: 82%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the sulfonyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibitors:

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The benzothiazole ring could interact with specific amino acid residues, while the sulfonyl group might enhance binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound in , N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide, shares the benzothiazolone core but differs in the substituent attached to the amide nitrogen.

Feature Target Compound Compound
Substituent Benzenesulfonyl-acetamide (C₆H₅SO₂-CH₂CONH-) 4-(2,5-Dioxopyrrolidin-1-yl)benzamide (PhCONH- with cyclic diketone)
Molecular Weight ~420.45 g/mol (estimated) ~456.48 g/mol (reported)
Functional Groups Sulfonyl, acetamide, benzothiazolone Benzamide, pyrrolidinedione, benzothiazolone
Electron Effects Strong electron-withdrawing sulfonyl group Moderate electron-withdrawing cyclic amide
Hypothetical Solubility Lower aqueous solubility due to hydrophobic sulfonyl; higher in polar solvents Potential for improved solubility via pyrrolidinedione hydrogen-bonding interactions
Biological Implications Enhanced metabolic stability; possible kinase inhibition Cyclic amide may improve target affinity through H-bonding or π-stacking

Key Differences and Implications

Sulfonyl vs. Pyrrolidinedione Groups :

  • The sulfonyl group in the target compound may improve resistance to enzymatic degradation compared to the pyrrolidinedione in ’s compound. However, the latter’s cyclic amide could enhance binding to enzymes like proteases or kinases through additional hydrogen-bonding interactions .
  • The bulkier pyrrolidinedione substituent in ’s compound might reduce membrane permeability relative to the more compact benzenesulfonyl-acetamide.

Synthetic Accessibility :

  • The benzenesulfonyl group is typically introduced via sulfonation or coupling reactions, which require careful control to avoid over-sulfonation.
  • The pyrrolidinedione moiety in ’s compound likely involves cyclization of a precursor amide, a step that may affect yield due to competing side reactions.

Structural Characterization :

  • Both compounds would require advanced crystallographic methods for structural validation. SHELX remains a gold standard for such analyses, particularly for resolving complex heterocyclic systems .

Research Findings and Data Limitations

While the provided evidence highlights structural parallels, specific pharmacological or physicochemical data (e.g., IC₅₀, logP, melting points) are absent. Future studies should focus on:

  • Comparative Bioactivity Assays : Testing both compounds against shared targets (e.g., kinases, proteases) to quantify potency differences.
  • Solubility and Stability Profiling : Assessing the impact of substituents on pharmacokinetic properties.

Biological Activity

The compound 2-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule notable for its potential therapeutic applications. Its structure incorporates a sulfonamide group and a substituted benzothiazole moiety, both of which have been associated with various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 392.49 g/mol. The compound features a unique arrangement that may enhance its biological efficacy compared to other similar compounds.

Property Value
Molecular Formula C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S
Molecular Weight 392.49 g/mol
IUPAC Name 2-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Biological Activity Overview

Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit diverse biological activities. The specific biological activity of 2-(benzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide requires further investigation but suggests a promising pharmacological profile.

Antibacterial Activity

Benzothiazole derivatives have been reported to possess antibacterial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways. The sulfonamide group is known to mimic para-amino benzoic acid (PABA), thus inhibiting folate synthesis in bacteria.

Anticancer Potential

Research has also indicated that benzothiazole derivatives may exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways. For example, compounds with similar structures have been shown to activate caspases and induce cell cycle arrest in various cancer cell lines.

Case Studies and Research Findings

  • Antibacterial Study : A study on benzothiazole-sulfonamide derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the benzothiazole ring could enhance antibacterial potency.
  • Anticancer Research : Another research project focused on the anticancer effects of benzothiazole derivatives demonstrated that these compounds could inhibit the proliferation of breast cancer cells through the activation of apoptotic pathways. The study suggested that the presence of the sulfonamide group was crucial for this activity.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that similar compounds could act as enzyme inhibitors or modulators of receptor activity. For instance, some benzothiazoles were found to inhibit protein kinases involved in cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzothiazole core with benzenesulfonyl and acetamide moieties. Key steps include:

  • Ring formation : Cyclization of the tetrahydrobenzothiazole core under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) .
  • Sulfonylation : Reaction of the intermediate with benzenesulfonyl chloride in aprotic solvents (e.g., DCM) at 0–5°C to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
    • Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yields .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm regioselectivity of sulfonyl and acetamide groups (e.g., δ 2.1–2.3 ppm for dimethyl groups, δ 7.5–8.0 ppm for aromatic protons) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C19H21N2O4S2: 429.09) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors associated with the benzothiazole scaffold (e.g., kinases, proteases) .
  • In vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC50 determination) or bacterial growth inhibition (MIC testing) .
  • Control Experiments : Include structurally analogous compounds (e.g., lacking the sulfonyl group) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., PARP-1 or COX-2) and validate with MD simulations .
  • Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) studies to predict intermediates in sulfonylation or hydrolysis reactions .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Mechanistic Re-evaluation : Use LC-MS to identify byproducts and compare with computed transition states .
  • Isotopic Labeling : Track reaction pathways (e.g., 13C-labeled acetamide) to confirm intermediates .
  • Sensitivity Analysis : Apply Plackett-Burman or Box-Behnken designs to test variables (temperature, solvent) influencing discrepancies .

Q. What strategies enhance the compound’s stability and bioavailability for pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Modify the sulfonyl group with ester linkages to improve membrane permeability .
  • pH Stability Studies : Use UV-Vis spectroscopy to assess degradation kinetics in simulated gastric fluid (pH 1.2–3.0) .
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to improve solubility via crystal engineering .

Data Contradiction Analysis

Q. How should conflicting results in biological activity (e.g., varying IC50 values across studies) be addressed?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and replicate under identical conditions .
  • Meta-Analysis : Compare datasets using ANOVA to identify outliers or batch effects .
  • Structural Confirmation : Re-characterize compound batches via XRD to rule out polymorphism-induced variability .

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